![molecular formula C19H14O3 B14686417 Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one CAS No. 25742-99-8](/img/structure/B14686417.png)
Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one typically involves multi-step reactions. One common method includes the use of Suzuki coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The process often starts with readily available starting materials and involves key steps such as ring-closing metathesis and cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, carbon tetrachloride as a solvent, and various catalysts for facilitating the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions may yield halogenated derivatives, while oxidation reactions may produce oxygenated compounds.
Aplicaciones Científicas De Investigación
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one has several scientific research applications:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescence properties.
Materials Science: The compound’s unique spiro structure makes it valuable for developing new materials with high thermal stability and color purity.
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism by which Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one exerts its effects is primarily related to its spiro structure. This structure allows for efficient charge transport and high thermal stability, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and the facilitation of electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[benzo[c]fluorene-7,9’-fluorene]: Known for its use in OLEDs and high thermal stability.
Spiro[benzo[de]anthracene-7,9’-fluorene]: Another spiro compound with applications in organic electronics.
Spiro[benzo[ij]tetraphene-7,9’-fluorene]: Used in the development of blue light-emitting materials.
Uniqueness
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one stands out due to its specific spiro linkage and the presence of a dioxolan ring, which imparts unique electronic properties and makes it particularly suitable for applications requiring high thermal stability and efficient charge transport .
Propiedades
Número CAS |
25742-99-8 |
|---|---|
Fórmula molecular |
C19H14O3 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,5'-6H-benzo[c]fluorene]-7'-one |
InChI |
InChI=1S/C19H14O3/c20-18-13-6-2-1-5-12(13)17-14-7-3-4-8-16(14)19(11-15(17)18)21-9-10-22-19/h1-8H,9-11H2 |
Clave InChI |
JIHVYVJYFFTBEM-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC3=C(C4=CC=CC=C4C3=O)C5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



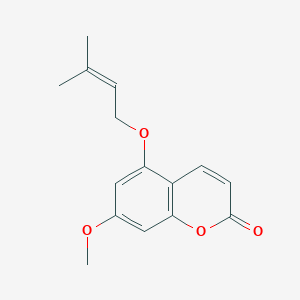


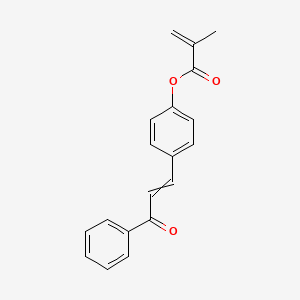
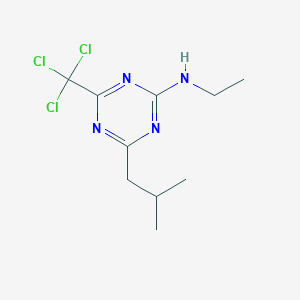
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

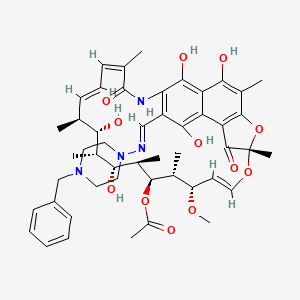
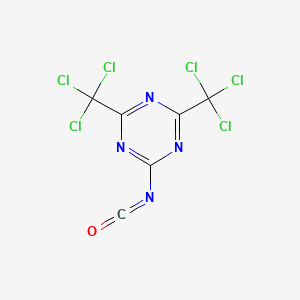
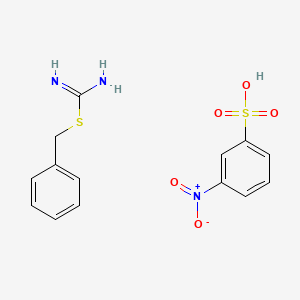
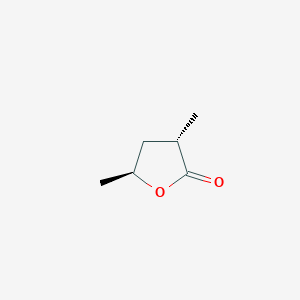
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)
